molecular formula C14H20N2O6 B127288 5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol CAS No. 112935-92-9

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol

Cat. No.: B127288
CAS No.: 112935-92-9
M. Wt: 312.32 g/mol
InChI Key: AFPBUKWDZAQWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol has diverse applications in scientific research. It is used in the study of drug delivery systems, enzyme inhibitors, and other biochemical processes . Its unique properties make it a valuable tool for investigating various biological and chemical phenomena. In the field of medicine, it is used to explore potential therapeutic applications, although it is not intended for clinical use . In industry, the compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-Des[2-(tert-butylamino)] Bambuterol-5-ethylenediol is similar to other beta2-adrenoceptor agonists, such as terbutaline and salbutamol. its unique structure, which includes a dimethylcarbamic acid ester and a phenylene ester, distinguishes it from these compounds . This structural difference may result in variations in its pharmacokinetic and pharmacodynamic properties. Other similar compounds include bambuterol and its derivatives, which share a similar mechanism of action but differ in their chemical structures and specific applications .

Properties

IUPAC Name

[3-(1,2-dihydroxyethyl)-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-15(2)13(19)21-10-5-9(12(18)8-17)6-11(7-10)22-14(20)16(3)4/h5-7,12,17-18H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPBUKWDZAQWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC(=CC(=C1)C(CO)O)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40552836
Record name 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112935-92-9
Record name 5-(1,2-Dihydroxyethyl)-1,3-phenylene bis(dimethylcarbamate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40552836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(1RS)-1,2-dihydroxyethyl]-1,3-phenylene bis(dimethylcarbamate)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5W7RF5AQF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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